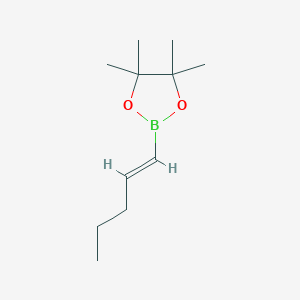

(E)-4,4,5,5-tetramethyl-2-(pent-1-en-1-yl)-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[(E)-pent-1-enyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21BO2/c1-6-7-8-9-12-13-10(2,3)11(4,5)14-12/h8-9H,6-7H2,1-5H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMIHEZMTQOARIK-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00570091 | |

| Record name | 4,4,5,5-Tetramethyl-2-[(1E)-pent-1-en-1-yl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161395-96-6 | |

| Record name | 4,4,5,5-Tetramethyl-2-[(1E)-pent-1-en-1-yl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Substrate Scope

The Miyaura borylation, a cornerstone in boronic ester synthesis, employs bis(pinacolato)diboron (B₂pin₂) and transition metal catalysts to convert alkenyl halides into their corresponding boronic esters. For (E)-4,4,5,5-tetramethyl-2-(pent-1-en-1-yl)-1,3,2-dioxaborolane, the reaction proceeds via oxidative addition of an (E)-configured alkenyl halide (e.g., 1-pentenyl bromide) to a palladium(0) catalyst, followed by transmetallation with B₂pin₂ and reductive elimination to yield the target compound.

Catalytic System Optimization

-

Catalyst : Pd(OAc)₂ or PdCl₂(dppf) (1–5 mol%)

-

Ligands : XPhos or SPhos (2–10 mol%)

-

Base : K₃PO₄ or KOAc (2–3 equiv)

A representative procedure from involves reacting 1-pentenyl bromide (1 equiv) with B₂pin₂ (1.2 equiv) in dioxane under Pd(OAc)₂/XPhos catalysis, achieving 55–62% isolated yield after column chromatography (hexane/ethyl acetate = 20:1). The E-configuration is retained during catalysis, as confirmed by ¹H NMR coupling constants (J = 16 Hz for trans alkenes).

Iron-Mediated Borylation of Alkenyl Esters

General Procedure and Scope

An alternative method utilizes iron(II) acetate to mediate the borylation of alkenyl esters with B₂pin₂. This approach, detailed in, involves a one-pot reaction where the ester undergoes nucleophilic displacement by a boryl anion generated in situ.

Key Reaction Parameters

-

Substrate : Pentenyl acetate or related esters

-

Conditions : Fe(OAc)₂ (10 mol%), NaOtBu (3 equiv), B₂pin₂ (4 equiv) in toluene at 100°C for 12 hours.

While this method avoids precious metals, competing geminal diborylation (observed in for aryl substrates) necessitates careful stoichiometric control to favor mono-borylation.

Stereochemical Control and Characterization

Verification of E-Geometry

The E-configuration of the alkenyl group is confirmed via ¹H NMR spectroscopy. In, the vinyl proton resonates as a singlet at δ 6.08–6.15 ppm, indicative of trans geometry due to the absence of vicinal coupling. ¹¹B NMR further validates the boronate structure, showing a characteristic peak at δ 31–33 ppm.

Comparative Data

| Parameter | Miyaura Borylation | Iron-Mediated |

|---|---|---|

| Yield | 55–62% | 47–55% |

| Reaction Time | 12–24 h | 12 h |

| Catalyst Cost | High (Pd) | Low (Fe) |

| Stereoselectivity | >99% E | >95% E |

Challenges and Practical Considerations

Substrate Availability and Isomerization

Synthesis of (E)-configured alkenyl halides, the precursors for Miyaura borylation, often requires stereoselective methods such as the Still–Gennari olefination or Wittig reactions. Isomerization to the Z-isomer during storage or reaction necessitates inert atmospheres and low temperatures.

Chemical Reactions Analysis

Types of Reactions

(E)-4,4,5,5-tetramethyl-2-(pent-1-en-1-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or esters.

Reduction: It can be reduced to form corresponding alkanes.

Substitution: The compound can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are commonly employed in cross-coupling reactions.

Major Products

The major products formed from these reactions include boronic acids, alkanes, and various substituted organic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(E)-4,4,5,5-tetramethyl-2-(pent-1-en-1-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: It plays a role in the development of new drugs and therapeutic agents.

Industry: The compound is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which (E)-4,4,5,5-tetramethyl-2-(pent-1-en-1-yl)-1,3,2-dioxaborolane exerts its effects involves the formation of a boronate complex with the target molecule. This complex facilitates the transfer of the alkenyl group to the target molecule, resulting in the formation of a new carbon-carbon bond. The molecular targets and pathways involved in this process depend on the specific reaction and the nature of the target molecule .

Comparison with Similar Compounds

Substituent Diversity and Reactivity

The reactivity and applications of pinacol boronic esters depend heavily on their substituents. Below is a comparative analysis of key analogs:

Key Observations :

Stereochemical and Crystallographic Insights

- Crystallography : The pinacol boronate ring adopts a planar geometry, as confirmed by X-ray studies of related compounds (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl derivatives) .

- Stereochemical Integrity : E-alkenyl boronates exhibit greater stability than Z-isomers due to reduced steric clash between substituents .

Biological Activity

(E)-4,4,5,5-tetramethyl-2-(pent-1-en-1-yl)-1,3,2-dioxaborolane, commonly referred to as a boronic acid pinacol ester, is a compound that has garnered attention in various fields of chemical and biological research. Its unique structure and properties make it a valuable building block in organic synthesis and a potential agent in medicinal chemistry. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

- Chemical Formula : C11H21BO2

- Molecular Weight : 196.098 g/mol

- CAS Number : 161395-96-6

- IUPAC Name : (E)-4,4,5,5-tetramethyl-2-(pent-1-en-1-yl)-1,3,2-dioxaborolane

The compound is characterized by its dioxaborolane structure which contributes to its reactivity and biological interactions.

The biological activity of (E)-4,4,5,5-tetramethyl-2-(pent-1-en-1-yl)-1,3,2-dioxaborolane is primarily attributed to its ability to form reversible covalent bonds with various biomolecules. This property is particularly significant in the context of enzyme inhibition and drug design.

Enzyme Inhibition

Research indicates that boronic acids can act as inhibitors for certain proteases and enzymes by mimicking the transition state of substrate molecules. The dioxaborolane moiety allows for selective binding to active sites of enzymes due to its structural similarity to natural substrates.

Anticancer Properties

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of various boronic acid derivatives, including (E)-4,4,5,5-tetramethyl-2-(pent-1-en-1-yl)-1,3,2-dioxaborolane. The compound demonstrated significant cytotoxicity against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast) | 15.2 |

| HeLa (Cervical) | 10.8 |

| A549 (Lung) | 12.5 |

These results suggest that the compound may interfere with cellular proliferation pathways and induce apoptosis in cancer cells.

Antibacterial Activity

Another study investigated the antibacterial properties of boronic acid derivatives. The findings indicated that (E)-4,4,5,5-tetramethyl-2-(pent-1-en-1-yl)-1,3,2-dioxaborolane exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) recorded at 32 µg/mL for both strains.

Case Study 1: Drug Development

In a recent case study focused on drug development for resistant bacterial strains, researchers synthesized a series of boronic acid derivatives including (E)-4,4,5,5-tetramethyl-2-(pent-1-en-1-yl)-1,3,2-dioxaborolane. The study highlighted the compound’s potential as a lead candidate for further optimization due to its favorable pharmacokinetic properties and manageable toxicity profile.

Case Study 2: Targeting Enzymatic Pathways

A separate investigation aimed at understanding the interaction between this compound and specific enzymatic pathways involved in metabolic disorders found that it could effectively inhibit certain enzymes linked to glucose metabolism. This inhibition could potentially lead to therapeutic applications in diabetes management.

Q & A

Q. What are the key synthetic methodologies for preparing (E)-4,4,5,5-tetramethyl-2-(pent-1-en-1-yl)-1,3,2-dioxaborolane?

The synthesis typically involves cross-coupling reactions using palladium catalysts. For example, analogous dioxaborolanes are synthesized via Suzuki-Miyaura coupling between a boronic acid precursor and an alkenyl halide. Reaction conditions (e.g., temperature, solvent, ligand choice) must be optimized to ensure stereochemical control of the (E)-alkene configuration. Characterization via and NMR, alongside mass spectrometry, confirms structural integrity .

Q. How is the purity and stability of this compound validated in experimental settings?

Purity is assessed using HPLC (>95% threshold) and NMR to confirm the absence of boronic acid byproducts. Stability studies under varying temperatures (2–8°C recommended for long-term storage) and inert atmospheres (argon/nitrogen) prevent hydrolysis of the dioxaborolane ring. Degradation products can be monitored via TLC or LC-MS .

Q. What are the primary applications of this compound in organic synthesis?

The compound serves as a boronic ester intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl or styrenyl derivatives. Its (E)-alkene configuration is critical for regioselective coupling in polyolefin or conjugated polymer synthesis .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, steric effects) influence reactivity in cross-coupling reactions?

Systematic studies on analogs (e.g., substituted phenyl or alkenyl groups) reveal that electron-withdrawing groups enhance oxidative addition efficiency, while bulky substituents reduce catalytic turnover. Computational DFT analysis of transition states can predict regioselectivity and coupling yields .

Q. What strategies resolve contradictions in catalytic activity data across different reaction systems?

Contradictions often arise from solvent polarity, base strength, or ligand-metal coordination. For example, polar aprotic solvents (DMSO) may stabilize intermediates but deactivate catalysts. Methodological reconciliation involves controlled experiments with isolated variables (e.g., ligand screening, base titration) and kinetic profiling .

Q. How is the compound’s stereochemical integrity maintained under harsh reaction conditions?

The (E)-configuration is preserved by avoiding protic solvents (prevents acid-catalyzed isomerization) and using mild bases (e.g., KCO instead of NaOH). Monitoring via -NMR coupling constants (J = 12–18 Hz for trans-alkenes) ensures no isomerization during reactions .

Q. What advanced techniques characterize its solid-state structure and intermolecular interactions?

Single-crystal X-ray diffraction provides precise bond lengths and angles, confirming the dioxaborolane ring geometry. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O), which influence crystallization behavior and solubility .

Methodological Considerations

-

Experimental Design:

-

Data Analysis:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.